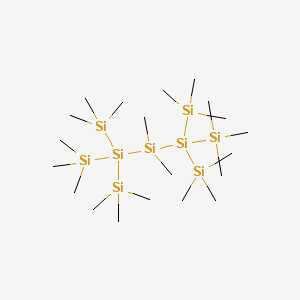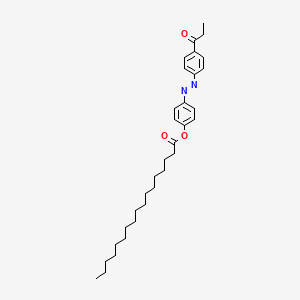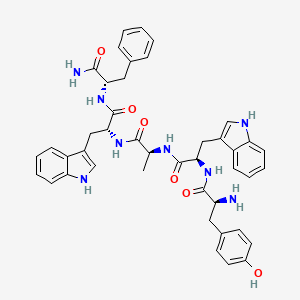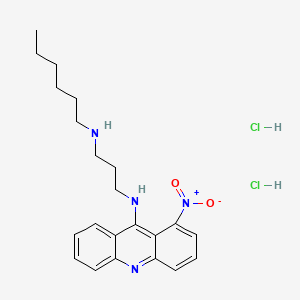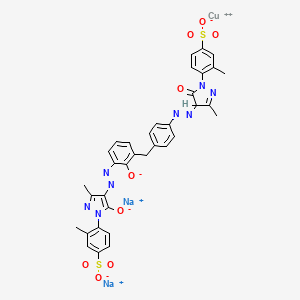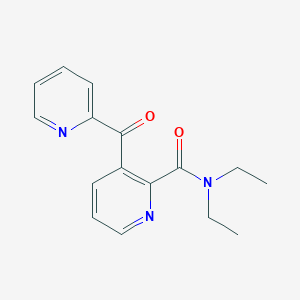
N,N-Diethyl-3-(pyridine-2-carbonyl)pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-3-(pyridine-2-carbonyl)pyridine-2-carboxamide: is a compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of two pyridine rings and a carboxamide group, which contribute to its unique chemical properties. It is used in various scientific research fields due to its ability to form stable complexes with metals and its potential biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-3-(pyridine-2-carbonyl)pyridine-2-carboxamide typically involves the condensation of pyridine-2,6-dicarboxylic acid with diethylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the carboxamide bond .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production .
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Diethyl-3-(pyridine-2-carbonyl)pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N-Diethyl-3-(pyridine-2-carbonyl)pyridine-2-carboxamide is used as a ligand in coordination chemistry.
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its ability to interact with metal ions makes it a candidate for studying metalloenzymes and their inhibitors .
Medicine: The compound is explored for its potential therapeutic applications, including its role as an anti-inflammatory and antimicrobial agent. Its interactions with biological targets are studied to understand its mechanism of action and potential drug development .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and as a precursor for the production of other chemical compounds .
Wirkmechanismus
The mechanism of action of N,N-Diethyl-3-(pyridine-2-carbonyl)pyridine-2-carboxamide involves its ability to chelate metal ions. This chelation disrupts the normal function of metalloenzymes, leading to inhibition of their activity. The compound interacts with the active site of the enzyme, blocking substrate access and altering the enzyme’s conformation . The molecular targets include various metalloenzymes involved in critical biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: This compound also features pyridine rings and carboxamide groups but differs in the position of the substituents.
Pyridine-2-carboxaldehyde: A simpler compound with a single pyridine ring and an aldehyde group.
Uniqueness: N,N-Diethyl-3-(pyridine-2-carbonyl)pyridine-2-carboxamide is unique due to its specific structure, which allows for the formation of stable metal complexes and its potential biological activities. Its dual pyridine rings and carboxamide group provide versatility in chemical reactions and applications .
Eigenschaften
| 77924-12-0 | |
Molekularformel |
C16H17N3O2 |
Molekulargewicht |
283.32 g/mol |
IUPAC-Name |
N,N-diethyl-3-(pyridine-2-carbonyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C16H17N3O2/c1-3-19(4-2)16(21)14-12(8-7-11-18-14)15(20)13-9-5-6-10-17-13/h5-11H,3-4H2,1-2H3 |
InChI-Schlüssel |
UWIMMHLQUBHSLG-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)C1=C(C=CC=N1)C(=O)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



